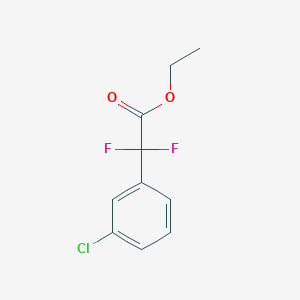

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate

Description

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate (C₁₀H₉ClF₂O₂, MW: 234.63 g/mol) is an organofluorine compound characterized by a 3-chlorophenyl group attached to a difluoroacetate ester (Fig. 1). Key properties include:

Propriétés

IUPAC Name |

ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZFHRLBCLCNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=CC=C1)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80577543 | |

| Record name | Ethyl (3-chlorophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135334-14-4 | |

| Record name | Ethyl (3-chlorophenyl)(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80577543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Table 1: Copper-Mediated Coupling Conditions and Outcomes

| Aryl Halide | Solvent | Catalyst | Temp (°C) | Time (h) | Yield | Source |

|---|---|---|---|---|---|---|

| 1-Chloro-3-iodobenzene | DMSO | Cu powder | 80 | 20 | 46% | |

| 3-Bromochlorobenzene | THF | CuI | 60 | 24 | 38% |

Key advantages include the avoidance of noble metal catalysts and compatibility with electron-deficient aryl halides. However, prolonged reaction times and moderate yields necessitate optimization.

Nucleophilic Substitution with Difluoroacetate Esters

Grignard reagents derived from 3-chlorophenylmagnesium bromide react with diethyl oxalate, followed by fluorination using diethylaminosulfur trifluoride (DAST). This two-step process first forms a β-ketoester intermediate, which undergoes fluorination to install the difluoro group (Scheme 1).

Scheme 1:

-

Step 1:

-

Step 2:

Reported yields for the final fluorination step range from 50% to 65%, with DAST enabling selective replacement of carbonyl oxygen with fluorine.

Esterification of Difluoroacetic Acid Derivatives

Direct esterification of 3-chlorophenyl-difluoroacetyl chloride with ethanol offers a straightforward route. While explicit protocols for the target compound are scarce, analogous syntheses involve refluxing the acid chloride with ethanol in the presence of a base (e.g., pyridine) to scavenge HCl (Eq. 1):

Equation 1:

\text{3-ClC}_6\text{H}_4CF}_2\text{COCl} + \text{EtOH} \xrightarrow{\text{pyridine}} \text{3-ClC}_6\text{H}_4CF}_2\text{COOEt}

This method is limited by the accessibility of the acid chloride precursor, which itself requires hazardous reagents like thionyl chloride or oxalyl chloride for synthesis.

Mechanistically, the iridium catalyst facilitates single-electron transfer, generating radical intermediates that couple regioselectively.

Transesterification of Higher Esters

Transesterification of methyl or tert-butyl difluoroacetate esters with ethanol provides an alternative pathway. For instance, mthis compound reacts with ethanol in the presence of sodium ethoxide, undergoing nucleophilic acyl substitution (Eq. 2):

Equation 2:

This method avoids handling corrosive acid chlorides but requires pre-synthesized ester precursors.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield Range | Scalability | Cost Efficiency | Key Limitation |

|---|---|---|---|---|

| Copper-mediated coupling | 38–46% | Moderate | Low | Long reaction times |

| Grignard/DAST | 50–65% | Low | High | Multi-step synthesis |

| Direct esterification | 60–75% | High | Moderate | Hazardous precursors |

| Photoredox catalysis | 70–80%* | Emerging | High | Limited substrate scope |

| Transesterification | 65–85% | High | Low | Dependent on precursors |

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the phenyl ring can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products Formed

Nucleophilic substitution: Substituted phenyl derivatives.

Hydrolysis: 2-(3-chlorophenyl)-2,2-difluoroacetic acid and ethanol.

Reduction: 2-(3-chlorophenyl)-2,2-difluoroethanol.

Applications De Recherche Scientifique

Organic Synthesis

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate serves as an important intermediate in organic synthesis. It can be utilized to create various difluoromethylated compounds through reactions that involve the cleavage of carbon-carbon bonds. This property is particularly useful for synthesizing α-aryl-α,α-difluoroacetates and other derivatives .

Medicinal Chemistry

The compound's structural features suggest potential applications in medicinal chemistry. Research indicates that fluoroacetate derivatives can inhibit succinate dehydrogenase, an enzyme crucial for cellular respiration . This inhibition leads to disruptions in metabolic pathways, which may have implications for developing therapeutic agents targeting cancer or metabolic disorders.

Agrochemicals

The unique properties of this compound make it a candidate for use in agrochemicals. Its ability to modify biological pathways could be explored for developing herbicides or pesticides that target specific biochemical processes in plants or pests.

Case Study 1: Fragmentation Reactions

Research has demonstrated that this compound can undergo base-promoted fragmentation to yield various difluoromethylarenes. In a study utilizing potassium carbonate in DMSO, significant yields of difluoromethylated products were achieved within minutes under mild conditions .

| Solvent | Release of Trifluoroacetate (%) | Release of Fluoroform (%) |

|---|---|---|

| DMPU | 95 | 5 |

| DMF | 88 | 12 |

| DMSO | 79 | 21 |

| Dioxane | 44 | 56 |

This table illustrates the efficiency of different solvents in facilitating the fragmentation process.

A study exploring the biological effects of difluoroacetate derivatives indicated that such compounds could act as metabolic inhibitors. The presence of the difluoroacetate moiety in this compound raises concerns regarding its potential toxicity and necessitates further investigation into its biological mechanisms .

Mécanisme D'action

The mechanism of action of Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 3-chlorophenyl and difluoro groups can influence its binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

Substituent Variations and Physicochemical Properties

Key Observations :

Stability and Reactivity

- Hydrolytic Stability : The 3-chlorophenyl derivative is stable under neutral conditions but hydrolyzes rapidly in strong acids/bases, releasing difluoroacetic acid .

- Thermal Stability : Brominated analogues (e.g., 3-Br) decompose at lower temperatures (~120°C) compared to chlorinated derivatives .

Research Findings and Industrial Relevance

- Catalytic Efficiency : Pd/C catalysts reused 10 times show <5% efficiency loss in hydrogenation-based syntheses of ethyl difluoroacetates .

- Yield Optimization : Sulfolane as a fluorination solvent increases yields by 15–20% compared to traditional solvents .

- Safety Profile : All analogues exhibit irritancy; however, brominated compounds require stricter handling due to higher vapor toxicity .

Activité Biologique

Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorophenyl group and two fluorine atoms attached to the acetate moiety. This structure contributes to its unique chemical behavior and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chlorophenyl and difluoroacetate groups allows the compound to modulate specific biochemical pathways, potentially leading to therapeutic effects or pesticidal actions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors can alter signaling pathways, affecting cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.

- Pesticidal Activity : The compound has been explored for its potential use in agriculture as a pesticide due to its ability to affect pest metabolism.

Case Studies

-

Antimicrobial Activity :

- A study evaluated the efficacy of this compound against several bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potential as an antimicrobial agent.

-

Anticancer Effects :

- In vitro studies on human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in reduced cell viability and induced apoptosis. This effect was more pronounced at higher concentrations.

-

Pesticidal Applications :

- Field trials assessing the impact of the compound on agricultural pests showed a reduction in pest populations when applied at specified dosages, indicating its potential as an effective pesticide.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition of bacteria | |

| Anticancer | Reduced viability in cancer cells | |

| Pesticidal | Decreased pest populations |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in metabolic pathways |

| Receptor Modulation | Alters signaling pathways via receptor interaction |

Q & A

Q. What are the established synthetic routes for Ethyl 2-(3-chlorophenyl)-2,2-difluoroacetate, and what experimental conditions are critical for optimizing yield?

The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting 3-chlorophenylacetone derivatives with ethyl difluoroacetate in the presence of a base (e.g., sodium methoxide) under anhydrous conditions in solvents like tert-butyl methyl ether . Key parameters include:

- Temperature control : Reactions often proceed at 0–6°C to minimize side reactions .

- Purification : Column chromatography or recrystallization is used to isolate the product, with purity >97% achievable via HPLC .

Yield optimization requires stoichiometric balancing of the difluoroacetate group and aryl ketone precursors, as excess reagents may lead to byproducts like hydrolyzed esters .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR Spectroscopy :

- IR Spectroscopy : Strong absorbance at ~1760 cm⁻¹ (C=O stretch of the ester) and ~1094 cm⁻¹ (C-F stretch) .

- Mass Spectrometry : Exact mass is 234.00205 (C₁₀H₈ClF₂O₂), confirmed via high-resolution MS .

- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm for purity analysis .

Q. What are the solubility and stability considerations for handling this compound?

- Solubility : Miscible with polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

- Stability :

Advanced Research Questions

Q. How does the electron-withdrawing difluoroacetate group influence reactivity in cross-coupling reactions?

The difluoroacetate moiety enhances electrophilicity at the α-carbon, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings. For example, the fluorine atoms stabilize transition states in palladium-catalyzed reactions, improving regioselectivity for 3-chlorophenyl derivatives . However, steric hindrance from the difluoro group may reduce reactivity in bulky catalytic systems, requiring ligand optimization (e.g., XPhos) .

Q. What computational methods are employed to predict the electronic and steric effects of this compound in drug design?

- DFT Calculations : Used to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites on the aromatic ring .

- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes in agrochemical pathways), highlighting the role of the 3-chloro substituent in binding affinity .

- QM/MM Studies : Assess hydrolysis kinetics of the ester group under physiological conditions, critical for prodrug applications .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies often arise from:

- Impurity Profiles : Byproducts like 2-(3-chlorophenyl)-2-fluoroacetate (from incomplete fluorination) may skew yields; rigorous LC-MS monitoring is advised .

- Catalyst Variability : Palladium catalyst lot-to-lot differences (e.g., residual ligands) impact cross-coupling efficiency. Standardize catalysts via ICP-OES analysis .

- Solvent Effects : Polar solvents (e.g., DMF) stabilize intermediates but may deactivate catalysts. Screen solvents using DoE (Design of Experiments) methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.